molecular formula C12H12BrNO2 B13334301 ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate

ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate

Cat. No.: B13334301
M. Wt: 282.13 g/mol
InChI Key: LUPVTVHIZMCYCI-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate is a brominated indole derivative with a methyl substituent at position 3 and an ethyl ester group at position 4. This compound belongs to a class of heterocyclic aromatic molecules widely used in pharmaceutical synthesis, agrochemical development, and materials science due to their structural versatility and biological activity. The bromine atom at position 4 enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl ester group offers functional flexibility for further derivatization .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)8-4-9(13)11-7(2)6-14-10(11)5-8/h4-6,14H,3H2,1-2H3

InChI Key

LUPVTVHIZMCYCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN2)C)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Methodologies

Fischer Indole Synthesis Adaptation

The Fischer indole synthesis is a cornerstone for indole ring formation. For ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate, this route requires:

  • Starting materials : 3-bromo-4-methylphenylhydrazine and ethyl oxaloacetate.
  • Mechanism : Cyclization under acidic conditions (e.g., ZnCl₂ in ethylene glycol at 160–170°C under nitrogen) to form the indole core.
  • Challenges : Regioselectivity must be controlled to position the methyl group at C3 and bromine at C4. Ethyl oxaloacetate introduces the ester moiety at C6 during cyclization.
Example Protocol:
  • Cyclization :

    • 3-Bromo-4-methylphenylhydrazine (1.0 mol), ethyl oxaloacetate (1.1 mol), and ZnCl₂ (2.5 mol) in ethylene glycol.
    • Heated at 160°C for 4 hours under N₂.
    • Yield: ~58% (estimated from analogous reactions).
  • Purification :

    • Acidification with HCl, ethyl acetate extraction, and crystallization using ethanol/n-hexane.

Directed Functionalization of Preformed Indoles

A stepwise approach functionalizes a preassembled indole core:

  • Base indole synthesis : 3-Methylindole prepared via Madelung cyclization.
  • Bromination : Electrophilic bromination at C4 using N-bromosuccinimide (NBS) in DMF at 0°C.
  • Carboxylation :
    • Lithiation at C6 using LDA at −78°C, followed by quenching with CO₂.
    • Esterification with ethanol/H₂SO₄ to yield the ethyl ester.
Key Data:
Step Reagents/Conditions Yield (%) Purity (HPLC)
Bromination NBS, DMF, 0°C, 2 h 72 95.1
Carboxylation/Esterif. LDA, CO₂; EtOH/H₂SO₄ 65 97.8

Alternative Pathways

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the ester group post-indole formation:

Limitations:
  • Boronic ester preparation requires directed ortho-metalation, which may compete with indole N–H acidity.
  • Typical yields for analogous couplings: 50–60%.

Critical Analysis of Methodologies

Method Advantages Disadvantages Scalability
Fischer Indole Single-step ring formation Regioselectivity challenges High
Directed Functionalization Precise substituent control Multi-step, low overall yield Moderate
Cross-Coupling Modularity Requires sensitive intermediates Low

Optimization and Troubleshooting

Chemical Reactions Analysis

Ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • Methyl 6-Bromo-3-Methyl-1H-Indole-4-Carboxylate (CAS 1583272-35-8): Structural Differences: The ester group (methyl instead of ethyl) is at position 4, and bromine is at position 5. Molecular Weight: 268.11 g/mol vs. 282.14 g/mol for the ethyl ester analog.
  • Ethyl 5-Bromo-3-(2-Azidoethyl)-1H-Indole-6-Carboxylate (Synthesized in ) :

    • Key Feature : An azidoethyl group replaces the methyl at position 3.
    • Application : Used in click chemistry for bioconjugation, unlike the target compound, which lacks this functional handle .

Halogen-Substituted Indole Carboxylates

  • Ethyl 6-Bromo-2-Formyl-5-Hydroxy-1-Methyl-1H-Indole-3-Carboxylate (CAS 1704066-44-3) :

    • Differences : Additional formyl and hydroxyl groups at positions 2 and 5, respectively.
    • Reactivity : The formyl group enables Schiff base formation, expanding its utility in coordination chemistry compared to the simpler methyl-substituted target compound .
  • Methyl 4-Bromo-1H-Indazole-6-Carboxylate (CAS 885518-47-8) :

    • Core Structure : Indazole (two adjacent nitrogen atoms) instead of indole.
    • Biological Relevance : Indazoles are often more metabolically stable, making this analog preferable in drug design for kinase inhibition .

Physicochemical Properties and Stability

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL) Thermal Stability (°C) Key References
Ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate C₁₂H₁₂BrNO₂ 282.14 3.1 0.25 (DMSO) 180–185
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate C₁₁H₁₀BrNO₂ 268.11 2.8 0.18 (DMSO) 170–175
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate C₁₅H₁₅Br₂NO₄ 433.10 4.5 0.05 (DMSO) 150–155

*Calculated using fragment-based methods ().

Key Observations :

  • The ethyl ester in the target compound improves solubility in polar aprotic solvents compared to methyl esters.
  • Bromine at position 4 (target) vs. position 6 (methyl analog) significantly affects π-stacking interactions in crystal lattices, as seen in hydrogen-bonding patterns ().

Biological Activity

Ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a bromine atom at the 4-position and a methyl group at the 3-position of the indole ring, along with an ethyl ester functional group at the carboxylic acid position. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study examining various indole derivatives, it was found that compounds with similar structures demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several tested compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against pathogens such as E. coli and Bacillus mycoides .

CompoundTarget PathogenMIC (mg/mL)
This compoundE. coli0.0048
Bacillus mycoides0.0098
C. albicans0.039

Antiviral Activity

Indole derivatives, including this compound, have been studied for their antiviral properties, particularly against HIV. Modifications at specific positions of the indole core have shown enhanced activity against HIV integrase, with some derivatives exhibiting IC50 values as low as 0.13 μM . This suggests that structural optimization can significantly improve antiviral efficacy.

The biological activity of this compound is believed to be mediated through interactions with various molecular targets such as enzymes and receptors. For example, its ability to inhibit viral replication may involve interference with viral enzymes essential for replication . Additionally, the compound's structural features may facilitate π-π stacking interactions with nucleic acids, enhancing its inhibitory effects on viral integrase .

Case Study: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of this compound against Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating potent antibacterial activity.

PathogenInhibition Zone (mm)
Staphylococcus aureus24
Pseudomonas aeruginosa20

Case Study: Antiviral Properties

In a study assessing the antiviral potential of various indole derivatives, this compound was shown to inhibit HIV integrase activity effectively. The compound's modifications resulted in improved binding affinity, leading to enhanced inhibition of viral replication.

Q & A

Q. What are the standard synthetic routes and optimization strategies for ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate?

  • Methodological Answer : The synthesis typically involves bromination and esterification steps. For example, bromination of a pre-functionalized indole core (e.g., at the 4-position) using brominating agents like NBS (N-bromosuccinimide) in DMF or DCM, followed by esterification with ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine) . Optimization includes adjusting reaction parameters:
  • Temperature : Lower temperatures (0–25°C) reduce side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Lewis acids like FeCl₃ may improve regioselectivity.
    Table 1 (adapted from evidence):
StepReactantsConditionsYield (%)
BrominationNBS, DMF0°C, 2 h65–75
EsterificationEthyl chloroformate, Et₃NRT, 12 h80–85

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C4, methyl at C3) via coupling patterns and chemical shifts. For example, the C4 bromine induces deshielding in adjacent protons .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions in carboxylate derivatives) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 312.02 for C₁₂H₁₁BrNO₂) .

Advanced Research Questions

Q. How do substituents (bromine, methyl, ester) influence regioselectivity in further functionalization?

  • Methodological Answer :
  • Bromine (C4) : Acts as a strong electron-withdrawing group, directing electrophilic substitutions to the electron-rich C5/C7 positions. Nucleophilic attacks (e.g., Suzuki coupling) occur preferentially at C6 due to steric and electronic effects .
  • Methyl (C3) : Steric hindrance at C3 limits substitutions here, favoring reactions at C2 or C6. Computational studies (DFT) can predict activation energies for competing pathways .
  • Ester (C6) : The carboxylate group enables hydrolysis to carboxylic acid for bioconjugation or metal coordination studies .

Q. What computational approaches predict reactivity or biological interactions of this compound?

  • Methodological Answer :
  • DFT Calculations : Model transition states for substitution reactions (e.g., bromine displacement) to identify kinetic vs. thermodynamic control .
  • Molecular Docking : Screens potential binding to biological targets (e.g., kinases or GPCRs) by analyzing steric and electronic complementarity. For instance, the indole core may mimic tryptophan residues in protein active sites .
  • MD Simulations : Assess stability in solvent environments (e.g., aqueous vs. lipid membranes) to guide formulation for in vitro assays .

Q. How can researchers resolve contradictions in reported reaction yields or biological activity data?

  • Methodological Answer :
  • Systematic Replication : Control variables like solvent purity, catalyst batch, and reaction scale. For example, LiAlH₄ reductions may vary in yield due to moisture sensitivity .
  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in kinase assays) using statistical tools (ANOVA) to identify outliers or confounding factors .
  • Advanced Characterization : Use LC-MS or HPLC to quantify byproducts and validate purity thresholds (>95% for biological studies) .

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